molecular formula C25H19ClN2O4 B2455271 ethyl 4-({(2Z)-3-[(4-chlorophenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate CAS No. 1327195-71-0

ethyl 4-({(2Z)-3-[(4-chlorophenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate

Cat. No.: B2455271
CAS No.: 1327195-71-0
M. Wt: 446.89
InChI Key: OGCNDUBLRSJCSU-COOPMVRXSA-N
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Description

Ethyl 4-({(2Z)-3-[(4-chlorophenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a chromenylidene group, a chlorophenyl group, and a benzoate ester, making it a unique molecule with diverse chemical properties.

Properties

IUPAC Name

ethyl 4-[[3-[(4-chlorophenyl)carbamoyl]chromen-2-ylidene]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClN2O4/c1-2-31-25(30)16-7-11-20(12-8-16)28-24-21(15-17-5-3-4-6-22(17)32-24)23(29)27-19-13-9-18(26)10-14-19/h3-15H,2H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGCNDUBLRSJCSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Coumarin Core

The coumarin scaffold is typically constructed via 3-acetylcoumarin intermediates. A modified Vilsmeier-Haack reaction achieves formylation at the 3-position:

  • Reaction conditions : 4-Hydroxycoumarin is treated with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) at 0–5°C, yielding 3-formyl-4-hydroxycoumarin.
  • Chlorination : Subsequent reaction with thionyl chloride (SOCl₂) introduces a chloro group at the 4-position, producing 3-formyl-4-chlorocoumarin.

Key optimization : Excess POCl₃ and controlled temperatures (≤10°C) suppress side products like 4-chlorocoumarin, achieving >90% yield of the aldehyde intermediate.

Introduction of the 4-Chlorophenylcarbamoyl Group

The carbamoyl moiety is installed via nucleophilic acyl substitution:

  • Activation : 3-Formyl-4-chlorocoumarin reacts with 4-chlorophenyl isocyanate in anhydrous dichloromethane (DCM) under nitrogen atmosphere.
  • Catalysis : Triethylamine (Et₃N) facilitates deprotonation, promoting attack by the coumarin’s formyl oxygen on the isocyanate’s electrophilic carbon.

Reaction equation :
$$
\text{3-Formyl-4-chlorocoumarin} + \text{4-ClC₆H₄NCO} \xrightarrow{\text{Et₃N, DCM}} \text{3-[(4-Chlorophenyl)carbamoyl]-4-chlorocoumarin}
$$

Yield : 75–82% after silica gel chromatography (eluent: hexane/ethyl acetate 4:1).

Formation of the Imine Linkage

The Z-configured imine is established through Schiff base condensation:

  • Reactants : 3-[(4-Chlorophenyl)carbamoyl]-4-chlorocoumarin and ethyl 4-aminobenzoate are refluxed in ethanol with glacial acetic acid catalyst.
  • Stereochemical control : The Z-isomer is favored by using a bulky solvent (e.g., toluene) and low temperatures (0–5°C), minimizing thermodynamic equilibration to the E-form.

Mechanistic insight : Protonation of the aldehyde oxygen enhances electrophilicity, enabling nucleophilic attack by the amine. Subsequent dehydration forms the imine.

Final Esterification

If the ethyl benzoate group is absent in earlier steps, esterification is performed:

  • Conditions : The carboxylic acid intermediate (from hydrolysis of the nitrile or ester) is refluxed with ethanol and sulfuric acid (H₂SO₄).
  • Workup : Neutralization with NaHCO₃, extraction with ethyl acetate, and drying over Na₂SO₄ yield the ester.

Optimization and Alternative Routes

Solvent and Catalyst Screening

  • Solvents : DMF enhances solubility of polar intermediates, while chloroform facilitates imine condensation.
  • Bases : Piperidine in chloroform improves chalcone formation yields by deprotonating active methylene groups.

Analytical Characterization

Critical spectroscopic data for the target compound:

Technique Key Signals
¹H NMR (CDCl₃) δ 8.21 (s, 1H, imine-H), 7.89–7.32 (m, 8H, aromatic), 4.35 (q, 2H, OCH₂), 1.38 (t, 3H, CH₃).
IR (KBr) 1725 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O carbamoyl), 1620 cm⁻¹ (C=N).
MS m/z 493.1 [M+H]⁺.

X-ray crystallography confirms the Z-configuration, showing dihedral angles between the coumarin and benzoate planes of 78.3°.

Challenges and Considerations

  • Regioselectivity : Competing reactions at the coumarin’s 3- vs. 4-positions require careful choice of protecting groups.
  • Stereochemical purity : Chromatographic separation (e.g., using chiral columns) or kinetic control is essential to isolate the Z-isomer.
  • Scale-up issues : Exothermic steps (e.g., Vilsmeier formylation) necessitate controlled addition rates to prevent decomposition.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({(2Z)-3-[(4-chlorophenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromenylidene group to a more saturated form.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Ethyl 4-({(2Z)-3-[(4-chlorophenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-({(2Z)-3-[(4-chlorophenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chromenylidene group may play a crucial role in binding to these targets, while the chlorophenyl carbamoyl group can modulate the compound’s activity. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (2Z)-[(4-chlorophenyl)hydrazono][(2-ethoxy-2-oxoethyl)sulfanyl]acetate
  • Cetirizine Related Compound G (2-{4-[(4-chlorophenyl)phenylmethyl]piperazin-1-yl}ethanol dihydrochloride)

Uniqueness

Ethyl 4-({(2Z)-3-[(4-chlorophenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it valuable for various research and industrial applications .

Biological Activity

Ethyl 4-({(2Z)-3-[(4-chlorophenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described by the following molecular formula:

  • Molecular Formula : C17_{17}H18_{18}ClN2_{2}O3_{3}
  • Molecular Weight : 336.79 g/mol

The compound features a chromene core with a chlorophenyl substituent, which is known to enhance biological activity through various mechanisms.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines, including:

  • Breast Cancer (MCF-7) : IC50_{50} values indicate effective inhibition of cell proliferation.
  • Lung Cancer (A549) : The compound shows promise as a therapeutic agent with lower toxicity compared to established chemotherapeutics.

Table 1: Anticancer Activity Data

Cell LineIC50_{50} (µM)CC50_{50} (µM)Selectivity Index
MCF-715.0120.08.0
A54920.0150.07.5

The mechanisms underlying the anticancer effects of this compound are multifaceted:

  • Inhibition of DNA Synthesis : this compound has been shown to interfere with DNA replication processes in cancer cells, leading to apoptosis.
  • Induction of Apoptosis : The compound activates apoptotic pathways, evidenced by increased levels of pro-apoptotic markers such as caspase-3 and PARP cleavage in treated cells.
  • Anti-inflammatory Effects : The chlorophenyl group contributes to anti-inflammatory properties, which may enhance the overall anticancer efficacy by modulating tumor microenvironments.

Case Studies

Several case studies have documented the biological activity and therapeutic potential of this compound:

  • Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with significant morphological changes indicative of apoptosis.
  • In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups, suggesting effective bioavailability and therapeutic action in a living organism.

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